isopropyl 5-[(1-naphthyloxy)methyl]-2-furoate
Overview
Description
Isopropyl 5-[(1-naphthyloxy)methyl]-2-furoate is an organic compound that belongs to the class of furoate esters This compound features a furan ring substituted with an isopropyl ester group and a naphthyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 5-[(1-naphthyloxy)methyl]-2-furoate typically involves the esterification of 5-[(1-naphthyloxy)methyl]-2-furoic acid with isopropanol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, isopropyl 5-[(1-naphthyloxy)methyl]-2-furanol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the naphthyloxy methyl group, resulting in various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Isopropyl 5-[(1-naphthyloxy)methyl]-2-furanol.
Substitution: Various substituted naphthyloxy methyl derivatives.
Scientific Research Applications
Isopropyl 5-[(1-naphthyloxy)methyl]-2-furoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of isopropyl 5-[(1-naphthyloxy)methyl]-2-furoate involves its interaction with specific molecular targets. The naphthyloxy group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Isopropyl 5-[(1-naphthyloxy)methyl]-2-furoate can be compared with other furoate esters and naphthyloxy derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to the specific positioning of the naphthyloxy group and the isopropyl ester, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
propan-2-yl 5-(naphthalen-1-yloxymethyl)furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-13(2)22-19(20)18-11-10-15(23-18)12-21-17-9-5-7-14-6-3-4-8-16(14)17/h3-11,13H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVKKFWJUQOHGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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